REACTION_CXSMILES
|
C1(C)C=CC(S(O)(=O)=O)=CC=1.[Br:12][C:13]1[CH:21]=[CH:20][C:16]([CH2:17][CH2:18][OH:19])=[CH:15][CH:14]=1.[O:22]1[CH:27]=[CH:26][CH2:25][CH2:24][CH2:23]1.C(=O)(O)[O-].[Na+]>C(Cl)Cl>[O:22]1[CH2:27][CH2:26][CH2:25][CH2:24][CH:23]1[O:19][CH2:18][CH2:17][C:16]1[CH:20]=[CH:21][C:13]([Br:12])=[CH:14][CH:15]=1 |f:3.4|
|
Name
|
|
Quantity
|
0.3 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
9.5 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(CCO)C=C1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
5.53 g
|
Type
|
reactant
|
Smiles
|
O1CCCC=C1
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred under ice-
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
STIRRING
|
Details
|
After stirring under ice-
|
Type
|
TEMPERATURE
|
Details
|
cooling for 20 minutes
|
Duration
|
20 min
|
Type
|
EXTRACTION
|
Details
|
The resulting mixture was extracted with methylene chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
After evaporation of the solvent
|
Name
|
|
Type
|
product
|
Smiles
|
O1C(CCCC1)OCCC1=CC=C(C=C1)Br
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |